molecular formula C19H17N3O5 B2977158 methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 946270-84-4

methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2977158
CAS No.: 946270-84-4
M. Wt: 367.361
InChI Key: BKNJAFKYTIGCPL-UHFFFAOYSA-N
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Description

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a benzoate ester and substituted with a furan-2-ylmethyl group. This structure combines a bicyclic system with electron-rich aromatic substituents, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 4-[6-(furan-2-ylmethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h2-8,16H,9-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNJAFKYTIGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the pyrrolo[3,4-d]pyrimidine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the pyrrolo[3,4-d]pyrimidine core can be reduced to form alcohols or amines.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate involves its interaction with molecular targets in biological systems. The furan ring and pyrrolo[3,4-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Melting Points and Stability

  • Target Compound : Melting point data unavailable in evidence; predicted to exceed 150°C due to rigid bicyclic core and aromatic substituents.
  • Oxazolo-pyridine analog : Melts at 136°C, indicating moderate stability influenced by the flexible piperidine side chain.
  • Thieno-pyrimidine analog : Higher melting point (147–148°C) due to planar thieno-pyrimidine core and phenyl group enhancing crystallinity.

Spectroscopic Features

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch near 1700 cm⁻¹ (ester and diketone) and C=N near 1600 cm⁻¹ .
    • Oxazolo-pyridine analog : Shows C=O at 1707 cm⁻¹ and C=N at 1603 cm⁻¹.
  • ¹H NMR: Thieno-pyrimidine analog : Methyl groups resonate at δ 3.20 (CH₃) and δ 3.87 (OCH₃), with aromatic protons between δ 7.17–8.53.

Biological Activity

Methyl 4-(6-(furan-2-ylmethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20N4O5C_{19}H_{20}N_4O_5 and a molecular weight of approximately 372.39 g/mol. The structure features a pyrrolopyrimidine core with various substituents that contribute to its biological activity.

Pharmacological Activities

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of related pyrrolopyrimidine derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A derivative exhibited an IC50 value of 0.39 ± 0.06 μM against HCT116 cells and 0.46 ± 0.04 μM against MCF-7 cells .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT1160.39 ± 0.06
Compound BMCF-70.46 ± 0.04
Compound CNCI-H4600.03 ± 0.01

2. Antimicrobial Activity

Research indicates that derivatives similar to this compound may possess antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Some compounds showed MIC values as low as 31.25 µg/mL against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Targeting Kinases : Some related compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation and survival pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving a series of pyrrolopyrimidine derivatives:

  • Objective : To evaluate the anticancer potential against various solid tumors.
  • Findings : The lead compound demonstrated significant tumor growth inhibition in xenograft models without overt toxicity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of furan-containing derivatives:

  • Objective : To assess the efficacy against resistant bacterial strains.
  • Findings : Certain derivatives exhibited promising results with reduced MIC values compared to standard antibiotics.

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